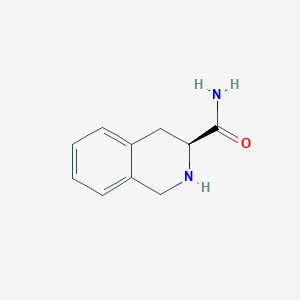

(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide

Vue d'ensemble

Description

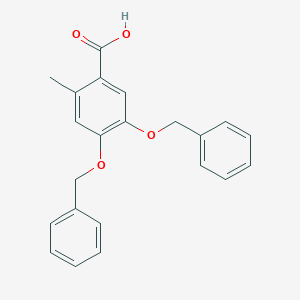

(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of natural and synthetic compounds. This particular derivative is of interest due to its potential as a conformationally constrained tyrosine analogue, which could have implications in the development of pharmaceuticals and the study of biochemical pathways involving tyrosine.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been described in the literature. A rapid synthesis method for 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, which is structurally similar to the compound of interest, involves a Pictet-Spengler reaction followed by catalytic dehalogenation to achieve high optical purity . Another approach for synthesizing 1,2,3,4-tetrahydroisoquinoline-3-carboxamides is through solid-phase synthesis using support-bound tyrosine esters in the Pictet-Spengler reaction. This method includes esterification, removal of protective groups, and subsequent acylation and reductive amination steps . Additionally, novel derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been synthesized using a combination of [2+2+2]- and [4+2]-cycloaddition reactions, showcasing the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide is characterized by the tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a six-membered nitrogen-containing ring. The presence of the carboxamide group at the 3-position introduces polarity and the potential for hydrogen bonding, which can influence the compound's interaction with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide are not detailed in the provided papers, the general reactivity of tetrahydroisoquinoline derivatives can involve transformations at the carboxamide group, such as acylation or reductive amination, as well as modifications to the aromatic ring or the nitrogen in the six-membered ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide would likely include moderate solubility in polar solvents due to the carboxamide group, and the potential for crystallization as a solid. The optical purity mentioned in the synthesis of a related compound suggests that chiral resolution or asymmetric synthesis methods may be important for obtaining the (S)-enantiomer with high enantiomeric excess .

Applications De Recherche Scientifique

Synthesis Methodologies and Applications

- A convenient synthesis method for 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid derivatives involves isocyanide-based, three-component reactions. The reaction pathway provides a way to synthesize a variety of carboxamide structures, highlighting the versatility of this compound in synthetic chemistry (Schuster, Lázár, & Fülöp, 2010).

Chemical Modifications and Reactivity

- Oxidative Ugi-type multicomponent reactions have been used to functionalize tetrahydroisoquinoline. For instance, the reaction of 1,2,3,4-tetrahydroisoquinoline with an isocyanide and a carboxylic acid in the presence of iodoxybenzoic acid (IBX) leads to the formation of 1,2-diacylated adducts, demonstrating the potential for chemical modifications of the tetrahydroisoquinoline structure (Ngouansavanh & Zhu, 2007).

Medicinal Chemistry and Biological Activity

- Tetrahydroisoquinoline 1-carboxamides have been prepared and shown to be potent growth hormone secretagogues. This indicates potential medicinal and therapeutic applications, particularly in the context of hormone regulation (Li et al., 2005).

Catalytic Synthesis and Natural Product Synthesis

- Novel strategies for the catalytic asymmetric synthesis of C1-chiral 1,2,3,4-tetrahydroisoquinolines have been developed. This highlights the importance of tetrahydroisoquinoline as a “privileged scaffold” in the synthesis of complex natural products and their applications in asymmetric catalysis (Liu et al., 2015).

Crystal and Molecular Structure Analysis

- X-ray crystallography and quantum chemical modeling have been used to determine the structure of N-hydroxyamide of 3-[3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-iden]-2-oxopropanoic acid. The study provided insights into the electronic structures and spectroscopic characteristics of tetrahydroisoquinoline derivatives, indicating their potential in antifungal applications (Davydov et al., 2019).

Multicomponent Reactions and Functionalization

- Multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been extensively studied, particularly for the synthesis of alkaloids with diverse biological activities. These reactions offer a versatile approach for the synthesis of structurally complex and biologically active compounds (Kaur & Kumar, 2020).

Propriétés

IUPAC Name |

(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMNKDRNEZZRBW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)

![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)

![10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B151102.png)